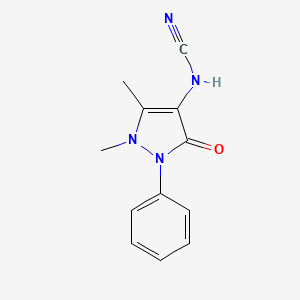![molecular formula C10H15NO5 B12114026 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its role as an effective inhibitor for enzymes that bind lysine residues, such as proteolytic enzymes like plasmin, which is responsible for fibrinolysis . It is used in various medical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid can be achieved through several methods. One common approach involves the ring-opening hydrolysis of caprolactam, which results in the formation of ε-aminohexanoic acid . Another method involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis of caprolactam. This method is favored due to its efficiency and cost-effectiveness. The compound is also produced as an intermediate in the polymerization of Nylon-6 .
Analyse Chemischer Reaktionen
Types of Reactions
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid involves its ability to inhibit plasminogen activators, which have fibrinolytic properties. By inhibiting these activators, the compound prevents the breakdown of fibrin clots, thereby promoting clot stability and reducing bleeding . The molecular targets include plasminogen and other proteolytic enzymes involved in fibrinolysis .
Vergleich Mit ähnlichen Verbindungen
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid is similar to other amino acids and their derivatives, such as lysine and aminocaproic acid. its unique structure and properties make it particularly effective as an enzyme inhibitor and antifibrinolytic agent . Similar compounds include:
Lysine: An essential amino acid with a similar structure but different functional properties.
Aminocaproic acid: Another antifibrinolytic agent with similar applications but different molecular targets.
Eigenschaften
Molekularformel |
C10H15NO5 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5+ |
InChI-Schlüssel |
OHQFLBMAHZJOJA-AATRIKPKSA-N |
Isomerische SMILES |
C(CCC(=O)O)CCNC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
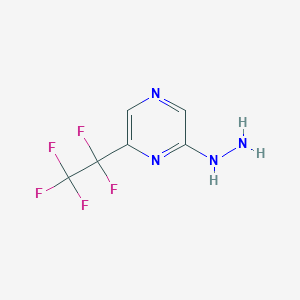
![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

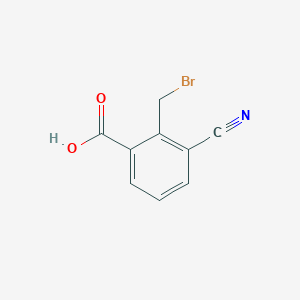
![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
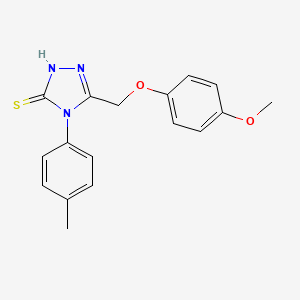

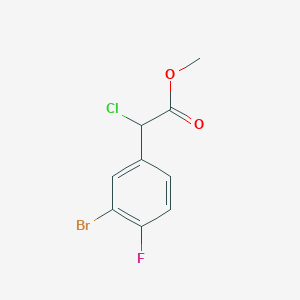
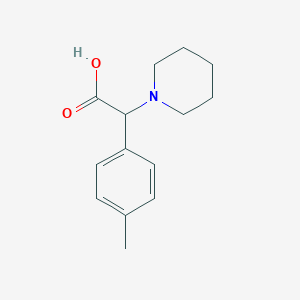
![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
